

# Pretomanid-d4 chemical structure and properties

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## Compound of Interest

Compound Name: *Pretomanid-d4*

Cat. No.: *B15556213*

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An In-depth Technical Guide to **Pretomanid-d4**

## Introduction

**Pretomanid-d4** is the deuterium-labeled stable isotope of Pretomanid, an essential antibiotic used in the treatment of multi-drug-resistant tuberculosis (MDR-TB).<sup>[1][2]</sup> As a nitroimidazooxazine, Pretomanid itself is a first-in-class medication developed by the TB Alliance, approved for use in combination with bedaquiline and linezolid (BPaL regimen) for treating extensively drug-resistant or treatment-intolerant MDR-TB affecting the lungs.<sup>[1]</sup>

The primary role of **Pretomanid-d4** in a research and drug development setting is as an internal standard for quantitative bioanalytical assays.<sup>[2]</sup> Its near-identical chemical and physical properties to Pretomanid, combined with its distinct mass, make it an ideal tool for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise quantification of the parent drug in biological matrices.<sup>[2]</sup> This guide provides a detailed overview of the chemical structure, properties, and relevant experimental applications of **Pretomanid-d4**, with a focus on the underlying mechanism of action of the parent compound, Pretomanid.

## Chemical Structure and Properties

**Pretomanid-d4** is structurally identical to Pretomanid, with the exception of four hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry.

## Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Pretomanid and its deuterated analog, **Pretomanid-d4**.

Property	Pretomanid	Pretomanid-d4
CAS Number	187235-37-6[3]	1346617-34-2[3][4][5]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> F <sub>3</sub> N <sub>3</sub> O <sub>5</sub> [6]	C <sub>14</sub> H <sub>8</sub> D <sub>4</sub> F <sub>3</sub> N <sub>3</sub> O <sub>5</sub> [3][4][5]
Molecular Weight	359.26 g/mol	363.28 g/mol [3][4][5]
Class	Nitroimidazole[1]	Isotope-Labeled Compound[2]
Synonyms	PA-824	(S)-PA 824-d4[3][4]
Storage Temperature	Room Temperature	+4°C[3]
Purity (Typical)	>98%	>95% (HPLC)[3]

## Mechanism of Action of Pretomanid

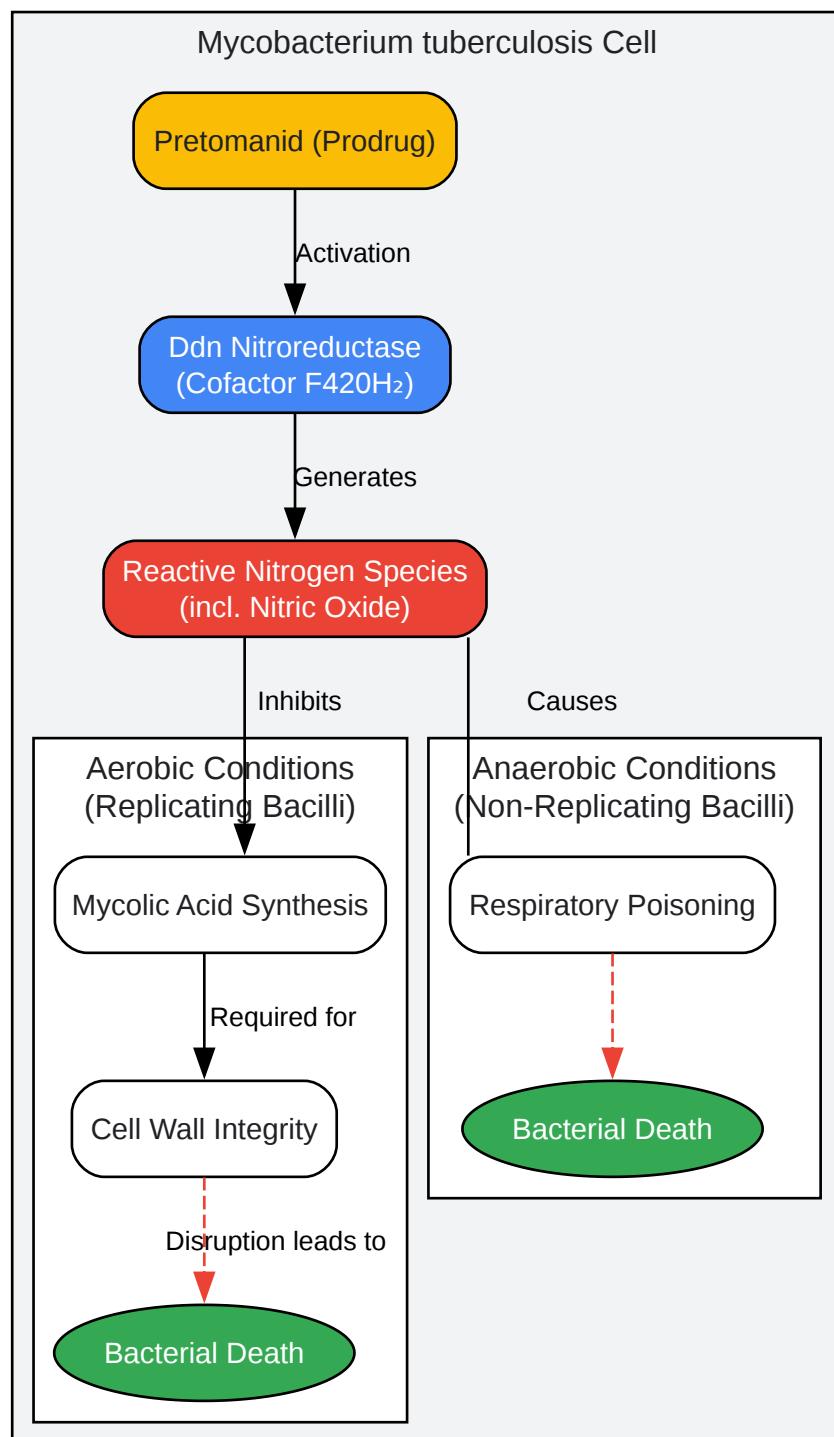
Pretomanid is a prodrug that requires activation within *Mycobacterium tuberculosis* (Mtb) to exert its bactericidal effects.[1][7] Its dual mechanism of action allows it to be effective against both actively replicating and dormant, non-replicating bacilli, which often persist in anaerobic environments within the host.[8][9][10]

- Activation: Inside the mycobacterial cell, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme.[7][10] This enzyme uses the reduced cofactor F420H<sub>2</sub> to reduce Pretomanid's nitro group, generating reactive nitrogen species, including nitric oxide (NO).[1][9]
- Action Against Replicating Mtb (Aerobic Conditions): Under aerobic conditions, activated metabolites of Pretomanid inhibit the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[9][10] This disruption of cell wall integrity leads to bacterial cell death.[9][11]
- Action Against Non-Replicating Mtb (Anaerobic Conditions): In anaerobic environments, the release of nitric oxide from activated Pretomanid acts as a respiratory poison, killing dormant

Mtb cells.[8][10]

Resistance to Pretomanid can arise from mutations in the genes responsible for the activation pathway, including ddn and genes involved in the biosynthesis of Coenzyme F<sub>420</sub>.[1][7]

## Visualization: Pretomanid Activation and Mechanism of Action



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Caption: Mechanism of action for Pretomanid within Mycobacterium tuberculosis.

## Experimental Protocols

**Pretomanid-d4** is indispensable for the accurate quantification of Pretomanid in pharmacokinetic and other clinical studies. A validated bioanalytical method using LC-MS/MS is the standard approach.

## Detailed Methodology: Quantification of Pretomanid in Human Plasma via LC-MS/MS

This protocol is a representative example based on published and validated methods for Pretomanid analysis.[\[12\]](#)[\[13\]](#)

### 1. Preparation of Standards and Quality Controls (QCs):

- Prepare a stock solution of Pretomanid and **Pretomanid-d4** (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).
- Create a series of calibration standards by spiking blank human plasma with Pretomanid stock solution to achieve a concentration range of 10–10,000 ng/mL.[\[12\]](#)[\[13\]](#)
- Prepare QC samples at low, medium, and high concentrations (e.g., 25, 4000, and 8000 ng/mL).[\[12\]](#)

### 2. Sample Preparation (Liquid-Liquid Extraction):

- To a 40 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of **Pretomanid-d4** IS solution.
- Add a protein precipitation agent (e.g., acetonitrile) followed by an extraction solvent (e.g., methyl tert-butyl ether).
- Vortex mix thoroughly to ensure complete extraction.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

### 3. Chromatographic Conditions:

- HPLC System: High-Performance Liquid Chromatography system.
- Column: Agilent Poroshell C18 or equivalent.[[12](#)]
- Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).[[11](#)][[14](#)]
- Flow Rate: 400  $\mu$ L/min.[[12](#)]
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).[[15](#)]

### 4. Mass Spectrometric Conditions:

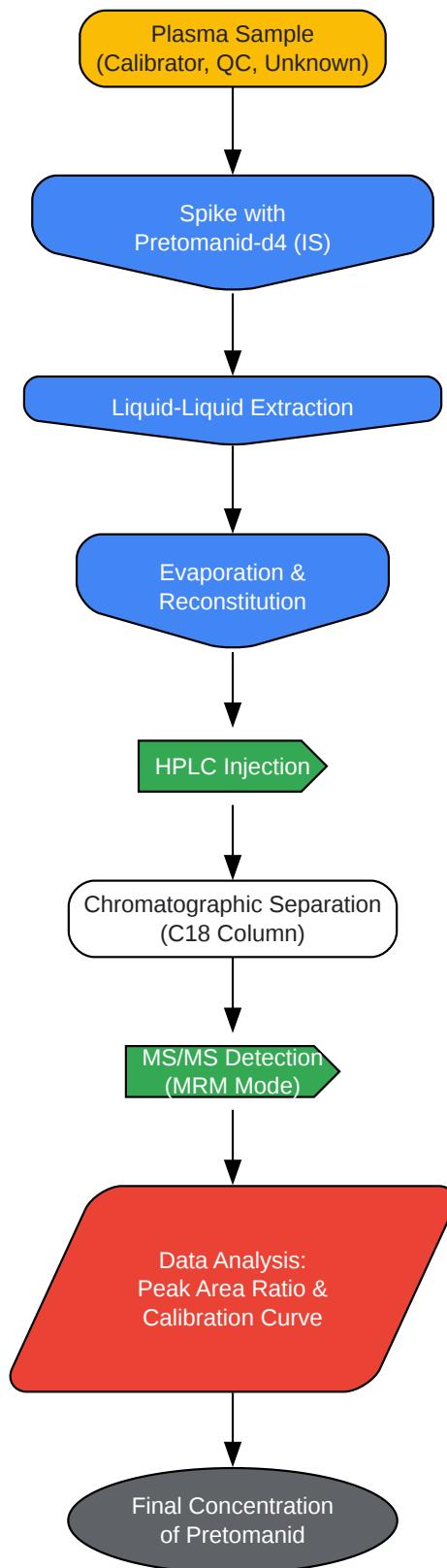
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 3200).[[12](#)]
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[[15](#)]
- Detection Mode: Multiple Reaction Monitoring (MRM).[[15](#)]
- MRM Transitions:
  - Pretomanid: m/z 360.1 → 175.1[[15](#)][[16](#)]
  - **Pretomanid-d4** (IS): m/z 364.1 → 179.1 (The transition for the d4 variant will be shifted by +4 Da).
- Optimize ion source parameters (e.g., declustering potential, collision energy) to maximize signal intensity for both analyte and IS.

### 5. Data Analysis:

- Integrate the peak areas for both Pretomanid and **Pretomanid-d4**.
- Calculate the peak area ratio (Pretomanid / **Pretomanid-d4**).

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Pretomanid in unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualization: Bioanalytical Workflow for Pretomanid Quantification

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Caption: Experimental workflow for quantifying Pretomanid using a deuterated internal standard.

## Data Presentation: Assay Validation Parameters

A robust and reliable bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The table below summarizes typical validation results for an LC-MS/MS assay for Pretomanid.[\[12\]](#)[\[13\]](#)

Parameter	Typical Performance Metric
Linearity Range	10 – 10,000 ng/mL <a href="#">[12]</a> <a href="#">[13]</a>
Correlation Coefficient ( $r^2$ )	> 0.99 <a href="#">[17]</a>
Intra-day Precision (%CV)	< 9% <a href="#">[12]</a>
Inter-day Precision (%CV)	< 9% <a href="#">[12]</a>
Accuracy (% Bias)	Within $\pm 15\%$ of nominal (95.2% to 110%) <a href="#">[12]</a> <a href="#">[16]</a>
Recovery	~72%, consistent across concentration range <a href="#">[12]</a>
Matrix Effect	No significant matrix effects observed <a href="#">[12]</a>
Limit of Detection (LOD)	0.30 $\mu\text{g/mL}$ (for HPLC-UV method) <a href="#">[17]</a> <a href="#">[18]</a>
Limit of Quantification (LOQ)	10 ng/mL (for LC-MS/MS) <a href="#">[12]</a>

## Conclusion

**Pretomanid-d4** is a critical analytical tool for the development and clinical application of Pretomanid, a groundbreaking drug for treatment-resistant tuberculosis. While its chemical structure and biological activity are fundamentally the same as the parent compound, its increased mass allows it to serve as a highly reliable internal standard. The use of **Pretomanid-d4** in validated LC-MS/MS assays enables the precise and accurate measurement of drug concentrations in biological fluids, which is essential for pharmacokinetic, toxicokinetic, and clinical efficacy studies. The detailed mechanisms and protocols provided in

this guide underscore the importance of **Pretomanid-d4** in advancing tuberculosis research and treatment.

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